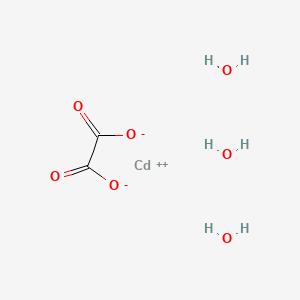

Cadmium(2+);oxalate;trihydrate

Description

Contextualization within Coordination Chemistry and Metal-Organic Frameworks

Cadmium(2+);oxalate (B1200264);trihydrate serves as a fundamental example in the field of coordination chemistry. The cadmium(II) ion (Cd²⁺) typically exhibits coordination numbers of 4, 5, or 6, allowing it to form stable complexes with a variety of ligands. researchgate.net The oxalate anion (C₂O₄²⁻) is a versatile bridging ligand, capable of coordinating to metal ions in several modes, which facilitates the formation of extended structures. diva-portal.org This bridging capability allows oxalate to link metal centers, creating one-, two-, or three-dimensional polymeric architectures. researchgate.netresearchgate.net

Significance in Advanced Materials Science

The properties of Cadmium(2+);oxalate;trihydrate make it a compound of interest for advanced materials science. Its thermal decomposition behavior is a key area of study; when heated, the compound first loses its water of hydration and then decomposes to form either cadmium oxide (CdO) in the presence of air or metallic cadmium under inert conditions. researchgate.netwikipedia.org This controlled decomposition makes it a valuable precursor for the synthesis of cadmium-containing nanomaterials, such as nanorods of cadmium sulfide (B99878) (CdS) or other chalcogenides, which have applications in photocatalysis. wikipedia.org

Furthermore, the electronic properties of materials derived from cadmium oxalate have been investigated. Optical studies on mixed-metal cadmium oxalate crystals reveal insulating behavior, characterized by a large band gap energy. smartsociety.org This suggests potential applications in optoelectronic devices where insulating layers are required. scirp.org The study of cadmium oxalate also extends to environmental and biological science, where the formation of cadmium oxalate crystals in certain plants, such as cacao, has been identified as a mechanism for cadmium detoxification and regulation. cirad.frresearchgate.net This process of biomineralization highlights a natural form of advanced material function.

Evolution of Research Methodologies for Metal Oxalate Compounds

The methods used to investigate this compound and related compounds have evolved significantly over time. Early research often relied on classical wet chemistry methods for synthesis and bulk characterization techniques like thermogravimetric analysis (TGA) to understand thermal behavior. researchgate.netwikipedia.org

Modern research employs more sophisticated approaches for both synthesis and analysis. Gel diffusion has become a common technique for growing high-quality single crystals, allowing for precise control over nucleation and crystal growth. smartsociety.orgscirp.orgresearchgate.net The characterization of these crystals now involves a suite of advanced analytical methods:

X-ray Diffraction (XRD): Powder XRD is routinely used to confirm the crystalline nature and phase purity of synthesized materials. smartsociety.orgresearchgate.net Single-crystal XRD provides detailed information about the crystal structure, including lattice parameters and atomic positions, revealing the precise coordination environment of the cadmium ion. researchgate.netcapes.gov.br

Spectroscopic Techniques: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present, confirming the presence of oxalate ions, water of hydration, and metal-oxygen bonds. smartsociety.orgresearchgate.net UV-visible spectroscopy is employed to determine the optical properties, such as the band gap energy. smartsociety.orgscirp.org

Thermal Analysis: TGA, often coupled with Differential Scanning Calorimetry (DSC), remains crucial for studying the thermal stability and decomposition pathways of the compound, providing quantitative data on dehydration and subsequent decomposition steps. smartsociety.orgscirp.org

Microscopy and Elemental Analysis: Techniques like Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Analysis (EDAX) are used to study the morphology of the crystals and confirm their elemental composition. smartsociety.orgresearchgate.net

Most recently, highly specialized techniques such as synchrotron-based X-ray fluorescence imaging and X-ray absorption spectroscopy are being used to probe the speciation and distribution of cadmium in complex biological systems, such as in plant tissues where it is sequestered as oxalate crystals. cirad.fr

Research Data Tables

Table 1: Physical and Crystallographic Properties

| Property | Value | Source(s) |

| Chemical Formula | C₂H₆CdO₇ | guidechem.com |

| Molecular Weight | 254.48 g/mol | guidechem.com |

| Common Name | Cadmium oxalate trihydrate | guidechem.comamericanelements.com |

| CAS Number | 20712-42-9 | guidechem.com |

| Crystal System | Triclinic (for a mixed Pb-Cd variant) | smartsociety.org |

| Space Group | P1 (for a mixed Pb-Cd variant) | smartsociety.org |

Table 2: Thermal Decomposition Data

| Decomposition Stage | Temperature Range (°C) | Observed Weight Loss (%) | Process | Source(s) |

| Dehydration | 48.70 – 181.53 | ~20.04 | Loss of 3 H₂O molecules | smartsociety.org |

| Anhydrous Decomposition | 278.80 – 372.33 | ~28.10 | Loss of CO and CO₂ | smartsociety.orgscirp.org |

Table 3: Spectroscopic Data

| Technique | Wavenumber/Wavelength | Assignment | Source(s) |

| FTIR | ~1581 cm⁻¹ | C=O stretching | smartsociety.org |

| FTIR | ~1311 cm⁻¹ | C-O stretching / C-C vibrations | smartsociety.org |

| FTIR | ~603 cm⁻¹ | Cd-O bond | smartsociety.org |

| UV-Vis | ~204 nm | Absorption Maximum (λmax) | smartsociety.org |

Structure

3D Structure of Parent

Properties

CAS No. |

20712-42-9 |

|---|---|

Molecular Formula |

C2H6CdO7 |

Molecular Weight |

254.48 g/mol |

IUPAC Name |

cadmium(2+);oxalate;trihydrate |

InChI |

InChI=1S/C2H2O4.Cd.3H2O/c3-1(4)2(5)6;;;;/h(H,3,4)(H,5,6);;3*1H2/q;+2;;;/p-2 |

InChI Key |

BIEVKIWFPVWFBD-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.O.[Cd+2] |

Origin of Product |

United States |

Synthetic Methodologies and Crystal Growth of Cadmium 2+ ;oxalate;trihydrate

Gel Growth Techniques for Single Crystal Fabrication

Gel growth is a versatile technique for growing single crystals of sparingly soluble salts like cadmium oxalate (B1200264). ias.ac.in The fundamental principle involves the controlled diffusion of two soluble reactants through a gel medium, where they react to form the less soluble crystalline product. ias.ac.in This method allows for the growth of crystals with high optical perfection and diverse morphologies. scirp.org

Silica (B1680970) Hydrogel Method

The silica hydrogel method is a widely employed technique for the fabrication of cadmium oxalate trihydrate crystals. scirp.orgias.ac.in In this method, a gel is typically prepared by mixing a solution of sodium silicate (B1173343) with an acid, such as oxalic acid. ias.ac.in This creates a silica hydrogel matrix. One of the reactants, for instance, oxalic acid, is incorporated into the gel, and the other reactant, a soluble cadmium salt like cadmium chloride (CdCl₂) or cadmium acetate (B1210297), is carefully layered on top of the set gel. ias.ac.inresearchgate.net The cadmium ions then diffuse into the gel, reacting with the oxalate ions to form crystals of cadmium oxalate trihydrate. ias.ac.in

The growth of crystals in silica gel is a slow and controlled process, which is crucial for obtaining well-defined and transparent single crystals. ias.ac.in The entire process can take around 20 days to yield crystals of significant size. ias.ac.in Researchers have successfully grown transparent single crystals of CdC₂O₄·3H₂O with dimensions up to 5 mm x 3 mm x 2 mm using this method. ias.ac.in

Agar (B569324) Gel Method

Agar gel, a natural polysaccharide, serves as an alternative gelling medium for the growth of cadmium oxalate crystals. ijsdr.orgjetir.org Similar to the silica gel method, the agar gel provides a matrix for the controlled reaction between the reactants. ijsdr.org The technique is noted for its simplicity and the fact that it is not pH-dependent. jetir.org

In a typical agar gel procedure, a hot aqueous solution of agar is mixed with one of the reactants, such as oxalic acid, and allowed to set in a test tube. researchgate.net Subsequently, a solution of a soluble cadmium salt is poured over the set gel. researchgate.net The diffusion of the cadmium ions into the agar gel leads to the formation of cadmium oxalate crystals. ijsdr.org This method has been used to produce good quality single crystals of various shapes, including quadrilateral, platy, and diamond shapes. jetir.org

Single Diffusion Reaction Approach

The single diffusion reaction approach is a common configuration used in both silica and agar gel methods. jetir.orgscirp.org In this setup, one of the reactants is incorporated into the gel matrix, while the other reactant solution is placed on top of the gel. ias.ac.inscirp.org The ions from the top solution then diffuse into the gel, reacting to form the crystals. ias.ac.in This technique is particularly effective for controlling nucleation and promoting the growth of larger, more perfect single crystals. scirp.orgresearchgate.net

An interesting variation involves reversing the reactants, where the cadmium salt is incorporated into the gel and the oxalic acid solution is layered on top. researchgate.net This can lead to different nucleation patterns and crystal morphologies. researchgate.net For instance, in one study using agar gel, incorporating cadmium acetate in the gel and adding oxalic acid on top resulted in ready nucleation at the interface and within the test tube, leading to a large number of tiny crystals. researchgate.net

Optimization of Growth Parameters and Their Influence on Crystal Quality

The quality, size, and number of cadmium oxalate trihydrate crystals grown using gel techniques are highly dependent on several experimental parameters. Careful optimization of these parameters is crucial for achieving desired crystal characteristics.

The pH of the gel medium has a significant impact on the transparency and quality of the grown crystals. In silica gel methods, it has been observed that good quality, transparent single crystals of cadmium oxalate are obtained at lower pH values, typically below 6.0. ias.ac.in Conversely, high pH gels tend to produce opaque crystals. ias.ac.in

The age of the gel before the addition of the supernatant reactant solution also plays a role in controlling nucleation. Increasing the aging period of the gel can reduce the number of nucleation sites, which in turn can lead to the growth of larger crystals. ias.ac.inresearchgate.net This is attributed to the reduction in the cell size of the gel structure with aging, which consequently slows down the diffusion rate of ions. ias.ac.in

The concentration of the reactant solutions is a critical factor that directly influences the nucleation density and crystal size.

| Reactant Concentration Effect | Observation | Reference |

| Increasing Feed Solution Concentration | Leads to an increased number of crystals due to the enhanced availability of ions, which increases nucleation density. | ias.ac.in |

| Concentration Programming | Starting with a very dilute reactant solution and gradually increasing the concentration can lead to the growth of larger crystals. This is because the low initial supersaturation favors the growth of existing nuclei over the formation of new ones. | ias.ac.in |

Studies have shown that as the concentration of the feed solution (e.g., cadmium chloride) increases from 0.5 N to 1.5 N, the number of crystals formed also increases. ias.ac.in A technique known as "concentration programming," where the concentration of the reactant solution is gradually increased during the growth process, has been successfully employed to increase the size of the crystals. ias.ac.in This method starts with a very dilute solution to form a few nuclei, and as the concentration is increased, the growth of these existing nuclei is favored over the formation of new ones. ias.ac.in

Specific Gravity of Reactant Solutions

The specific gravity of reactant solutions is a critical parameter in the controlled growth of Cadmium(2+);oxalate;trihydrate, particularly in gel-based synthesis methods. The density of the gelling agent solution directly influences the diffusion rates of the reactants, which in turn governs the nucleation density and the ultimate size and quality of the resulting crystals.

In the single-diffusion technique utilizing a silica gel medium, the gel is often prepared by mixing a sodium metasilicate (B1246114) solution with an acid. Research into the growth of related doped cadmium oxalate crystals has shown that a sodium metasilicate solution with a specific gravity of 1.03 is used to react with a 1 M oxalic acid solution to form the silica gel. scirp.org The crystalline nature and quality of the grown crystals are determined by systematically varying parameters, including the specific gravity of this feed solution. scirp.orgscirp.orgresearchgate.net Further studies aimed at optimizing crystal growth have also identified the specific gravity of the sodium metasilicate solution as a key variable that must be fine-tuned to achieve high-quality single crystals. researchgate.net

Hydrothermal Synthesis Approaches for Novel Architectures

While hydrothermal synthesis is a powerful and widely used method for producing a variety of inorganic materials with novel architectures, specific literature detailing its application for creating unique structures of this compound is not extensively available. Hydrothermal techniques, which involve crystallization from high-temperature aqueous solutions under high vapor pressures, allow for the formation of complex, often metastable, crystal phases that are not accessible under standard atmospheric conditions. For other metal-organic frameworks and coordination polymers, including some metal oxalates, this method has been instrumental in generating novel three-dimensional open-framework structures. nih.gov However, for this compound itself, detailed studies focusing on the synthesis of novel architectures via hydrothermal routes are not prominently featured in the reviewed literature.

Chemical Precipitation Methods for Compound Formation

Chemical precipitation is a primary and effective method for the synthesis of this compound due to the low solubility of the compound in aqueous solutions. This technique involves the reaction of a soluble cadmium salt with an oxalate source, typically oxalic acid or a soluble oxalate salt, leading to the formation of a solid precipitate. The resulting crystalline product has been identified as this compound (CdC₂O₄·3H₂O). upt.roupt.ro This method is advantageous due to the crystalline nature of the precipitate, which facilitates easier handling, filtering, and washing compared to amorphous solids. upt.ro

Optimized Conditions for Precipitation (e.g., pH, Reagent Excess, Temperature)

The efficiency and characteristics of the precipitation of this compound are highly dependent on several key reaction conditions.

pH: The initial pH of the solution plays a significant role. Studies have been conducted at an initial pH of 4.5 to investigate the precipitation process. upt.ro

Reagent Excess: The amount of the precipitating agent, oxalic acid, relative to the cadmium ion concentration is a critical factor. Unlike some other metal oxalates where a modest excess is sufficient, the recovery of cadmium ions as oxalate is significantly enhanced by using a large excess of the reagent. The maximum recovery degree of 78.5% was achieved with a substantial oxalic acid excess of 340%. upt.ro

Temperature: Temperature has a pronounced effect on the precipitation of cadmium oxalate. The degree of recovery shows a significant increase with rising temperature, climbing from 60% at room temperature to approximately 79.5% at an optimized temperature of 75°C. upt.ro

The table below summarizes the optimized conditions derived from a comparative study on cadmium precipitation.

| Parameter | Optimized Value | Recovery Degree (%) |

| Initial pH | 4.5 | - |

| Temperature | 75°C | ~79.5 |

| Reagent Excess | 340% | 78.5 |

| Reaction Time | 10 min | - |

| Stirring | 300 rot/min | - |

| Data sourced from a comparative study on lead(II) and cadmium(II) recovery. upt.ro |

Comparative Studies on Precipitation Efficiency

Comparative studies provide valuable insights into the precipitation behavior of this compound relative to other metal oxalates. In a direct comparison with lead(II) oxalate precipitation under similar conditions, cadmium oxalate shows a significantly lower recovery efficiency.

While lead(II) ions can be precipitated with a recovery degree of nearly 99% using only a 22% excess of oxalic acid at room temperature, achieving maximum cadmium recovery requires much more forcing conditions. upt.ro The recovery of cadmium ions reaches its peak at about 79.5% only at an elevated temperature of 75°C and with a very large excess of the precipitating agent. upt.ro This suggests that the removal of cadmium ions from solution via oxalate precipitation may need to be coupled with other methods to achieve higher efficiency. upt.ro

Doping and Co-doping Strategies in Crystal Growth

The incorporation of foreign ions, or doping, into the crystal lattice of cadmium oxalate is a key strategy for modifying its physicochemical properties. This is particularly relevant in the fields of materials science and semiconductor industries, where such modifications can tune the optical, mechanical, and thermal characteristics of the crystals. scirp.org

Alkali Metal Ion Incorporation (e.g., Sodium)

The incorporation of sodium ions into the cadmium oxalate crystal structure has been successfully achieved using a single-diffusion reaction method within a silica gel medium. scirp.orgscirp.org This process involves preparing a silica gel by mixing sodium metasilicate (specific gravity 1.03) with oxalic acid (1 M) at a pH of 4.5. scirp.orgresearchgate.net A solution of cadmium chloride (1 M) is then poured over the set gel. scirp.org

To facilitate the incorporation of sodium and increase the crystal size, a 4 M solution of sodium chloride (NaCl) is added to the cadmium chloride supernatant. scirp.orgscirp.org This technique leads to the growth of transparent, prismatic sodium-mixed cadmium oxalate crystals over a period of 15 to 20 days at a temperature of 28°C. scirp.orgscirp.org

The resulting compound is a newly synthesized sodium-mixed cadmium oxalate, identified as CdNa₂(C₂O₄)₂·2H₂O, which differs from the pure trihydrate form. scirp.org Characterization studies show that the thermal stability of these sodium-doped crystals is higher than that of pure cadmium oxalate crystals. scirp.orgscirp.org

The table below outlines the specific growth conditions for producing sodium-mixed cadmium oxalate crystals.

| Parameter | Condition |

| Growth Method | Single diffusion in silica gel |

| Reactants | Cadmium chloride, Sodium chloride, Oxalic acid, Sodium metasilicate |

| Specific Gravity of Sodium Metasilicate | 1.03 |

| pH of Gel | 4.5 |

| Concentration of Cadmium Chloride | 1 M |

| Concentration of Sodium Chloride Additive | 4 M |

| Temperature | 28°C |

| Growth Period | 15 - 20 days |

| Data sourced from studies on sodium-mixed cadmium oxalate crystals. scirp.orgscirp.orgresearchgate.net |

Transition Metal Ion Doping (e.g., Cobalt, Barium, Lead, Manganese, Aluminum)

The introduction of transition metal ions as dopants into the crystal lattice of cadmium oxalate trihydrate (CdC₂O₄·3H₂O) is a significant area of research. This process, known as doping, involves the intentional incorporation of impurities into a pure substance to alter its physical or chemical properties. In the context of cadmium oxalate, doping with various metal ions has been shown to influence crystal size, morphology, thermal stability, and optical and dielectric properties. The gel growth method, particularly using a silica hydrogel medium, is a commonly employed technique for growing both pure and doped cadmium oxalate crystals due to the insolubility of oxalates in water and their tendency to decompose before melting. scirp.orgijsdr.orgias.ac.in This technique allows for the slow and controlled diffusion of reactants, facilitating the growth of high-quality single crystals at ambient temperatures. ijsdr.orgresearchgate.net

Cobalt Doping

The incorporation of cobalt (Co²⁺) ions into the cadmium oxalate lattice has been studied to understand its effect on the material's dielectric properties. Crystals of cobalt-doped cadmium oxalate, with the chemical formula CoₓCd₁₋ₓC₂O₄·4H₂O, have been successfully grown using the gel technique. Chemical analysis of these crystals revealed a composition of 36.3% Cd²⁺, 0.400% Co²⁺, 36.900% oxalate, and 26.400% water, corresponding to a value of x = 0.01. ias.ac.in The addition of divalent impurities like Co²⁺ has been observed to suppress the nucleation density, which in turn increases the size of the resulting crystals. ias.ac.in

Dielectric studies on these doped crystals identified a relaxation peak at a frequency of 500 kHz. ias.ac.in Such low-frequency relaxations are potentially attributable to vacancies created in the crystal lattice to compensate for the introduction of the dopant divalent cation. ias.ac.in

| Parameter | Observation | Reference |

|---|---|---|

| Synthesis Method | Gel growth technique | ias.ac.in |

| Crystal Composition | CoₓCd₁₋ₓC₂O₄·4H₂O (x=0.01) | ias.ac.in |

| Effect of Doping | Suppressed nucleation density, increased crystal size | ias.ac.in |

| Dielectric Properties | Relaxation peak observed at 500 kHz | ias.ac.in |

Barium Doping

The introduction of barium (Ba²⁺) ions into the cadmium oxalate crystal structure leads to significant changes in its crystallographic parameters. Pure cadmium oxalate trihydrate crystallizes in a triclinic system, but when doped with barium, the resulting mixed crystals, identified as Ba₀.₅Cd₀.₅(C₂O₄)₂·5H₂O, exhibit a hexagonal crystal system. researchgate.net These mixed crystals have been grown using a single test tube gel diffusion technique, where controlling the pH and age of the silica gel was found to be crucial for obtaining large, transparent, high-quality crystals. researchgate.net

Thermal analysis studies on gel-grown barium-cadmium oxalate mixed crystals with the composition Ba₀.₅Cd₀.₅C₂O₄·2.5H₂O revealed that the water molecules are lost in two distinct steps during thermal dehydration, unlike pure cadmium oxalate where water is lost in a single step. ias.ac.in The decomposition of the mixed oxalate in air is exothermic, leading to the formation of barium carbonate and cadmium oxide. ias.ac.in

| Parameter | Observation | Reference |

|---|---|---|

| Synthesis Method | Single test tube gel diffusion in silica gel | researchgate.net |

| Resulting Compound | Ba₀.₅Cd₀.₅(C₂O₄)₂·5H₂O | researchgate.net |

| Crystal System Change | From Triclinic (pure) to Hexagonal (doped) | researchgate.net |

| Thermal Decomposition | Two-step water loss; exothermic decomposition to BaCO₃ and CdO | ias.ac.in |

Lead Doping

Lead (Pb²⁺) has been successfully incorporated into the cadmium oxalate lattice to form lead-mixed cadmium oxalate (LMCO) crystals. These crystals were grown in an oxalic acid-impregnated silica hydrogel using a single test tube diffusion method. smartsociety.org Energy-dispersive X-ray (EDX) analysis confirmed the presence of both cadmium and lead, with an occupation ratio of Cd²⁺ to Pb²⁺ of 36.04:1. smartsociety.org The resulting chemical formula was determined to be (Cd₀.₉₇₃Pb₀.₀₂₇)C₂O₄·3H₂O. smartsociety.org

The grown LMCO crystals were found to be transparent, hard, and insoluble in water. Powder X-ray diffraction (P-XRD) analysis indicated that the crystals are highly crystalline and possess a triclinic geometry with the space group P1. smartsociety.org

| Parameter | Observation | Reference |

|---|---|---|

| Synthesis Method | Single test tube gel diffusion in oxalic acid impregnated silica hydrogel | smartsociety.org |

| Resulting Compound | (Cd₀.₉₇₃Pb₀.₀₂₇)C₂O₄·3H₂O | smartsociety.org |

| Cd²⁺:Pb²⁺ Ratio | 36.04:1 | smartsociety.org |

| Crystal System | Triclinic, Space Group P1 | smartsociety.org |

Manganese Doping

Manganese (Mn²⁺) is another transition metal used to create mixed cadmium oxalate crystals. Manganese-mixed cadmium oxalate (MMCO) crystals have been synthesized via a single test tube gel diffusion technique in an optimized oxalic acid-reinforced silica hydrogel. smartsociety.org The resulting MMCO crystals were hard, transparent, and water-insoluble. smartsociety.org Elemental analysis established a cationic distribution of Cd²⁺ to Mn²⁺ of 1.356:1, leading to a chemical formula of Cd₀.₅₇₆Mn₀.₄₂₄(C₂O₄)·3H₂O. smartsociety.org

These crystals were found to have a triclinic geometry. smartsociety.org Thermogravimetric analysis showed two main decomposition stages, with the first stage involving the loss of three water molecules in a temperature range of 59°C to 147°C. smartsociety.org

| Parameter | Observation | Reference |

|---|---|---|

| Synthesis Method | Single test tube gel diffusion in oxalic acid reinforced silica hydrogel | smartsociety.org |

| Resulting Compound | Cd₀.₅₇₆Mn₀.₄₂₄(C₂O₄)·3H₂O | smartsociety.org |

| Cd²⁺:Mn²⁺ Ratio | 1.356:1 | smartsociety.org |

| Crystal System | Triclinic | smartsociety.org |

| Thermal Decomposition | Two-stage decomposition; loss of 3H₂O between 59°C and 147°C | smartsociety.org |

Aluminum Doping

The synthesis of aluminum-doped cadmium oxalate has been achieved as part of a more complex mixed-crystal system. Manganese aluminum mixed cadmium oxalate (MnAMCO) crystals have been synthesized at ambient temperature using a gel diffusion technique in an oxalic acid-embedded silica hydrogel. researchgate.net Characterization of these crystals confirmed the presence of manganese, aluminum, and cadmium. researchgate.net While specific structural data for aluminum's role within the oxalate lattice is part of a multi-element system, studies on aluminum-doped cadmium oxide (CdO) thin films show that aluminum can be effectively incorporated into cadmium-based structures, where it influences the material's optical and electrical properties. researchgate.netresearchgate.net In the MnAMCO crystals, spectroscopic analysis identified the presence of oxalate groups, water of crystallization, and metal-oxygen bonds within the crystal structure. researchgate.net

| Parameter | Observation | Reference |

|---|---|---|

| Synthesis Method | Gel diffusion technique in oxalic acid embedded silica hydrogel | researchgate.net |

| Resulting Compound | Manganese aluminum mixed cadmium oxalate (MnAMCO) | researchgate.net |

| Confirmed Elements | Energy-dispersive X-ray analysis (EDAX) confirmed the presence of Mn, Al, and Cd. | researchgate.net |

| Structural Components | FTIR spectroscopy identified oxalate groups, water of crystallization, and metal-oxygen bonds. | researchgate.net |

Crystallographic and Structural Elucidation of Cadmium 2+ ;oxalate;trihydrate

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful method for determining the precise three-dimensional structure of crystalline compounds. springernature.comrigaku.com For Cadmium(2+);oxalate (B1200264);trihydrate, this analysis provides fundamental insights into its crystal lattice and the arrangement of its constituent ions and water molecules.

Determination of Crystal System and Space Group

Studies have shown that Cadmium(2+);oxalate;trihydrate can crystallize in the triclinic crystal system . smartsociety.orgscirp.orgscirp.orgresearchgate.net The specific space group identified for this compound is P-1 . smartsociety.org This determination is a crucial first step in understanding the symmetry and repeating pattern of the crystal lattice. In contrast, the anhydrous form of cadmium oxalate has been observed to crystallize in the hexagonal P6₃/mmc space group. materialsproject.orgwebelements.com Other related compounds, such as tricadmium (B15196845) orthophosphate, have been found to crystallize in a monoclinic system with the space group P2₁/n. nih.gov

Lattice Parameters and Unit Cell Dimensions

The unit cell is the basic building block of a crystal, and its dimensions are defined by the lattice parameters. For a lead-mixed cadmium oxalate trihydrate crystal with the formula (Cd₀.₉₇₃ Pb₀.₀₂₇)C₂O₄·3H₂O, the following lattice parameters have been reported:

| Parameter | Value |

| a | 13.96 Å |

| b | 11.79 Å |

| c | 8.11 Å |

| α | 93.71° |

| β | 100.60° |

| γ | 102.23° |

| Data sourced from a study on lead-mixed cadmium oxalate crystals. smartsociety.org |

These parameters precisely define the size and shape of the unit cell in the triclinic system.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the microstructure of materials. rsc.orgfrontiersin.org

Confirmation of Crystalline Nature and Phase Identification

Powder XRD patterns of this compound exhibit sharp, well-defined peaks, which are indicative of a highly crystalline material. smartsociety.orgsumdu.edu.ua The most significant peak in the XRD pattern for pure cadmium oxalate trihydrate is consistently observed at approximately 13.8° 2θ. researchgate.net This technique is crucial for confirming the formation of the trihydrate phase and distinguishing it from other hydrated or anhydrous forms of cadmium oxalate. The observed diffraction patterns are often compared with standard data from crystallographic databases for accurate phase identification. frontiersin.org

Grain Size Determination

Powder X-ray diffraction can also provide information about the average size of the crystallites, or grains, within a polycrystalline sample. The width of the diffraction peaks is inversely related to the grain size; broader peaks generally indicate smaller grains. While specific grain size values for this compound are not extensively reported in the provided context, the sharpness of the observed peaks suggests the presence of well-formed, relatively large crystallites. smartsociety.org

Coordination Environment of Cadmium(II) Centers

The structure of this compound is defined by the specific geometry and bonding around the central cadmium(II) ions. These centers exhibit high coordination numbers, a common feature for the relatively large Cd(II) ion.

Seven-Coordinate and Eight-Coordinate Geometries

In the crystal structure of cadmium oxalate trihydrate, the cadmium(II) ions are found in a seven-coordinate environment. capes.gov.br This coordination geometry can be described as a distorted pentagonal bipyramid. Such higher coordination numbers, exceeding the more common octahedral (six-coordinate) geometry, are well-documented for cadmium, which can accommodate a larger number of ligands due to its size. researchgate.net The specific arrangement of the coordinating oxygen atoms from both the oxalate and water ligands dictates the precise geometry around the metal center. While eight-coordinate geometries, such as a dodecahedral arrangement, are also known for cadmium complexes, the trihydrate of cadmium oxalate specifically showcases a seven-coordinate arrangement. capes.gov.brresearchgate.net

Ligand Coordination Modes

The oxalate anion (C₂O₄²⁻) is a versatile ligand capable of adopting various coordination modes, a feature that is central to the structural diversity of metal oxalates. In this compound, the oxalate ligand acts as a bridging ligand, connecting multiple cadmium centers. Specifically, it exhibits a µ₄-bis-bidentate chelating mode. In this arrangement, each oxalate ion bridges four different cadmium ions. Each of the two bidentate chelating units of the oxalate ligand coordinates to a cadmium center, and in turn, each of these units bridges to two additional metal centers. This complex bridging behavior is fundamental to the formation of the extended polymeric network.

Metal-Oxygen Linkages

The coordination sphere of the cadmium(II) ion is completed by oxygen atoms from both the oxalate ligands and water molecules. The Cd-O bond distances are a critical parameter in defining the coordination polyhedron. In this compound, the Cd-O bond lengths involving the oxalate oxygen atoms are distinct from those involving the water oxygen atoms, reflecting the different nature of these interactions. The vast majority of cadmium is bound to oxygen ligands within the oxalate crystals. researchgate.net The specific bond lengths are determined through single-crystal X-ray diffraction studies and are crucial for a precise description of the coordination geometry.

Polymeric Frameworks and Supramolecular Assembly

The bridging nature of the oxalate ligands and the presence of hydrogen bonding donors and acceptors in the form of coordinated water molecules lead to the formation of a complex, higher-dimensional structure.

Three-Dimensional (3D) Open-Frameworks and Channels

The cross-linking of the lower-dimensional polymeric units, facilitated by the multi-connecting oxalate bridges and extensive hydrogen bonding involving the coordinated water molecules, results in a stable three-dimensional framework. researchgate.netrsc.org In the case of this compound, this framework is a densely packed structure. However, the broader family of cadmium oxalates is known to form open-framework structures with channels or cavities. researchgate.netrsc.org These channels can often accommodate guest molecules or ions. The supramolecular assembly in this compound is dominated by a network of hydrogen bonds, where the coordinated water molecules act as donors and the oxalate oxygen atoms as acceptors, further reinforcing the three-dimensional architecture. nih.govrsc.org

Interactive Data Table: Crystallographic and Coordination Data for this compound

| Parameter | Value |

| Compound Name | This compound |

| Chemical Formula | CdC₂O₄·3H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Cadmium(II) Coordination No. | 7 |

| Coordination Geometry | Distorted pentagonal bipyramid |

| Oxalate Coordination Mode | µ₄-bis-bidentate chelating |

Hydrogen Bonding Networks (O-H···O interactions)

The crystal structure of pure this compound (COT) is composed of two-dimensional arrays built from a repeating unit of Cd₂(C₂O₄)₂·6H₂O. researchgate.net Within this structure, there are two crystallographically independent Cadmium(II) cations. Each of these cations is in a seven-coordinate environment, bonded to five oxygen atoms from the oxalate ligands and two oxygen atoms from water molecules. researchgate.net

These coordinated water molecules are crucial to the stability and dimensionality of the crystal lattice, acting as the primary donors in an extensive network of hydrogen bonds. The hydrogen atoms of the water molecules form O-H···O hydrogen bonds with the oxygen atoms of the oxalate groups in adjacent polymeric units. This network of hydrogen bonds links the two-dimensional arrays, extending the structure into a stable, three-dimensional supramolecular assembly. The presence of these O-H bonds and the water of crystallization is also confirmed by Fourier-transform infrared (FTIR) spectroscopy. researchgate.net While specific bond lengths and angles for the hydrogen bonds in this compound are not extensively detailed in the literature, the described structural arrangement necessitates their role in consolidating the crystal packing.

Influence of Dopants on Crystal Structure and Unit Cell Parameters

The introduction of foreign ions, or dopants, into the this compound lattice can significantly alter its crystal structure and unit cell parameters. The extent and nature of these changes depend on the size, charge, and concentration of the dopant ion.

Studies on lead-doped cadmium oxalate crystals, with the chemical formula (Cd₀.₉₇₃Pb₀.₀₂₇)C₂O₄·3H₂O, show that the fundamental triclinic crystal system is retained. smartsociety.org However, the substitution of the smaller Cd²⁺ ions with the larger Pb²⁺ ions induces noticeable changes in the lattice parameters. The unit cell volume expands to accommodate the larger dopant ion, as reflected in the altered cell dimensions and angles. smartsociety.org

In a more dramatic example, doping with barium results in a significant structural transformation. Research on barium-doped cadmium oxalate indicates the formation of a mixed crystal with a different stoichiometry, Ba₀.₅Cd₀.₅(C₂O₄)₂·5H₂O. researchgate.net This change is accompanied by a complete shift in the crystal system from triclinic for pure cadmium oxalate to a hexagonal system for the barium-doped variant, demonstrating a profound influence of the dopant on the crystallographic makeup. researchgate.net Another study on barium-doped cobalt cadmium oxalate also reported a triclinic structure, indicating the complexity and variability of these mixed-metal oxalate systems. researchgate.net

The following table summarizes the crystallographic data for pure and lead-doped this compound, illustrating the impact of lead doping on the unit cell.

| Parameter | Pure this compound researchgate.net | Lead-Doped this compound smartsociety.org |

| Crystal System | Triclinic | Triclinic |

| Space Group | P1 | P1 |

| a (Å) | 8.803 | 13.96 |

| b (Å) | 22.352 | 11.79 |

| c (Å) | 5.706 | 8.11 |

| α (°) ** | 95.74 | 93.71 |

| β (°) | 90.92 | 100.60 |

| γ (°) | 117.01 | 102.23 |

| Volume (ų) ** | 994.69 | Calculated value will differ |

Spectroscopic Characterization of Cadmium 2+ ;oxalate;trihydrate

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a compound by analyzing the absorption of infrared radiation. The FTIR spectrum of cadmium(2+);oxalate (B1200264);trihydrate reveals distinct vibrational modes corresponding to the oxalate ligand, water of crystallization, and metal-oxygen bonds.

Identification of Oxalate Ligand Vibrational Modes

The presence of the oxalate ligand (C₂O₄²⁻) is confirmed by several characteristic absorption bands. The strong, sharp absorption band observed around 1581.63 cm⁻¹ is attributed to the C=O stretching vibration. smartsociety.org The C-C vibrations and C-O stretching are identified by a sharp, intense peak near 1311.59 cm⁻¹. smartsociety.org Another study places the band for δ(OCO) + ν(CC) in a similar region and notes that this mode is clearly split in the anhydrous form of cadmium oxalate. tsijournals.com The symmetric stretching of the CO₂ group is also a key indicator of the oxalate ligand.

Table 1: Characteristic FTIR Peaks of the Oxalate Ligand in Cadmium(2+);oxalate;trihydrate and Related Compounds

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C=O stretching | 1581.63 | smartsociety.org |

| C-C vibrations, C-O stretching | 1311.59 | smartsociety.org |

| δ(OCO) + ν(CC) | Not specified | tsijournals.com |

This table is interactive. Click on the headers to sort the data.

Detection of Water of Crystallization

The presence of water of crystallization in the compound is evident from the FTIR spectrum. A broad absorption band is typically observed in the region of 3000-3600 cm⁻¹, which corresponds to the O-H stretching vibrations of the water molecules. smartsociety.orgresearchgate.net Specifically, bands around 3496.94 cm⁻¹, 3415.93 cm⁻¹, and 3157.47 cm⁻¹ are assigned to the symmetric and asymmetric stretching of the O-H group and water of crystallization. smartsociety.org The H-O-H bending vibration is often observed as a broad band around 1609.06 cm⁻¹, which can sometimes overlap with the C=O stretching band of the oxalate. researchgate.net Some studies suggest that the bending mode of water, δ(H₂O), is overlapped by the strong IR band at 1620-1630 cm⁻¹. conicet.gov.ar

Table 2: FTIR Peaks Corresponding to Water of Crystallization

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Symmetric and asymmetric stretching of OH group and water of crystallization | 3496.94, 3415.93, 3157.47 | smartsociety.org |

| O-H bending | 1609.06 | researchgate.net |

| O-H out of plane bending | 788.89, 713.66 | smartsociety.org |

This table is interactive. Click on the headers to sort the data.

Analysis of Metal-Oxygen Bonds

The interaction between the cadmium metal ion and the oxygen atoms of the oxalate ligand and water molecules gives rise to metal-oxygen (Cd-O) stretching vibrations. These are typically found in the lower frequency "fingerprint" region of the FTIR spectrum. For a lead-mixed cadmium oxalate crystal, absorption peaks at 603.72 cm⁻¹ and 513.07 cm⁻¹ were attributed to Pb-O and Cd-O stretching, respectively. smartsociety.org Another study on manganese-mixed cadmium oxalate crystals identified M-O (M = Cd and Mn) stretching vibrations in the range of 598 - 419 cm⁻¹. smartsociety.org These bands confirm the coordination of the oxalate and water ligands to the cadmium ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a material and is used to determine its optical properties, such as the band gap energy and transparency.

Determination of Band Gap Energy (Eg)

The optical band gap energy (Eg) is a crucial parameter that determines the electronic and optical properties of a material. For this compound, the UV-Vis spectrum shows that the material absorbs in the UV region. smartsociety.orgsmartsociety.org By analyzing the absorption data, a Tauc plot can be constructed to determine the band gap energy. One study on lead-mixed cadmium oxalate crystals reported a band gap energy of 5.57 eV. smartsociety.org Another investigation on manganese-mixed cadmium oxalate crystals found a maximum absorption at 196 nm. smartsociety.org For comparison, cadmium oxide (CdO) nanostructured thin films have a direct optical band gap of around 2.59 eV. khandelwalcollege.edu.in The wide band gap of cadmium oxalate trihydrate indicates its insulating nature. smartsociety.org

Table 3: Band Gap Energies of this compound and Related Materials

| Material | Band Gap Energy (Eg) | Reference |

| Lead-mixed cadmium oxalate | 5.57 eV | smartsociety.org |

| Cadmium oxide (CdO) nanostructured thin film | 2.59 eV | khandelwalcollege.edu.in |

This table is interactive. Click on the headers to sort the data.

Transparency in Visible Region and Absorption Characteristics

The UV-Vis spectrum of this compound and its mixed-crystal variations consistently shows high transparency in the visible region of the electromagnetic spectrum. smartsociety.orgsmartsociety.org The absorption primarily occurs in the UV region, with one study on lead-mixed cadmium oxalate noting an absorption maximum at a wavelength of 204 nm. smartsociety.org This transparency in the visible range is a characteristic feature of wide band gap materials.

Refractive Index and Reflectance Measurements

The optical properties of materials containing cadmium oxalate have been a subject of scientific investigation. In a study on manganese aluminium mixed cadmium oxalate (MnAMCO) crystals, UV-visible spectral analysis yielded a refractive index of 1.809 and a reflectance value of 0.083. researchgate.net These mixed crystals demonstrated transparency in the visible region with maximum absorption occurring in the UV range at a wavelength of 197.75 nm. researchgate.net While these measurements were performed on a mixed crystal system, they provide valuable insight into the potential optical characteristics of cadmium oxalate-based materials.

| Property | Value | Source |

| Refractive Index | 1.809 | researchgate.net |

| Reflectance | 0.083 | researchgate.net |

| Maximum Absorption Wavelength (λmax) | 197.75 nm | researchgate.net |

Photoluminescence Spectroscopy

Solid-State Luminescent Properties

The solid-state luminescent properties of cadmium-based coordination polymers have been explored, showcasing their potential for luminescent applications. A study on a novel cadmium(II) oxamato-based coordination polymer, [Cd₂(Hpcpa)₂(H₂O)₆]n·H₂O, revealed significant luminescent behavior at room temperature. scielo.brscielo.br When excited at a wavelength of 330 nm, this compound exhibits broad emission bands. scielo.br The structural analysis of this polymer identified one-dimensional zigzag polymeric chains. scielo.brscielo.br

Emission Bands and Quantum Yields

Detailed investigation into the photoluminescent properties of the cadmium(II) oxamato-based coordination polymer, [Cd₂(Hpcpa)₂(H₂O)₆]n·H₂O, has quantified its emission characteristics. The emission spectrum of this compound displays a broad band that spans from 350 to 650 nm, with the maximum emission centered at approximately 452 nm. scielo.br Notably, this material exhibits a significant external quantum yield of 15.4%, highlighting its efficiency as a luminescent material. scielo.br

| Property | Value | Source |

| Excitation Wavelength | 330 nm | scielo.br |

| Emission Band | 350 - 650 nm | scielo.br |

| Maximum Emission Peak | ~452 nm | scielo.br |

| External Quantum Yield | 15.4% | scielo.br |

Energy Dispersive X-ray (EDX/SEM-EDAX) Spectroscopy

Elemental Composition and Stoichiometric Analysis

Energy Dispersive X-ray (EDX) spectroscopy is a powerful technique for determining the elemental composition and stoichiometry of crystalline materials. In the analysis of lead-mixed cadmium oxalate (LMCO) crystals, EDX measurements identified the characteristic peaks of cadmium, lead, oxygen, and carbon. smartsociety.org This analysis is crucial for confirming the presence of the constituent elements within the crystal lattice. smartsociety.org Similarly, EDX analysis of manganese aluminium mixed cadmium oxalate (MnAMCO) crystals and sodium mixed cadmium oxalate crystals has been used to determine their elemental makeup. researchgate.netscirp.orgscirp.org

A study on lead-mixed cadmium oxalate crystals determined the weight and atomic percentages of the elements present, as detailed in the table below. smartsociety.org

| Element | Weight % | Atomic % |

| C | 9.73 | 21.31 |

| O | 47.98 | 63.02 |

| Cd | 41.56 | 15.40 |

| Pb | 0.73 | 0.27 |

Data from EDX analysis of lead-mixed cadmium oxalate (LMCO) crystals. smartsociety.org

Based on these findings, the chemical formula for the lead-mixed cadmium oxalate crystal was determined to be (Cd₀.₉₇₃Pb₀.₀₂₇)C₂O₄·3H₂O. smartsociety.org

Confirmation of Dopant Incorporation

EDX spectroscopy is instrumental in verifying the successful incorporation of dopants into a crystal structure. In the case of lead-mixed cadmium oxalate (LMCO) crystals, EDX analysis confirmed the occupation of lead (Pb²⁺) ions in the vacancies of cadmium (Cd²⁺) ions. smartsociety.org The analysis established a cationic distribution ratio of 36.04:1 for Cd²⁺ to Pb²⁺. smartsociety.org This confirmation of dopant incorporation is essential for understanding the properties of the resulting mixed crystals. smartsociety.org

Scanning Electron Microscopy (SEM/FESEM) for Morphology

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are powerful analytical techniques utilized to investigate the surface topography and morphology of solid materials at the micro- and nanoscale. In the study of this compound, these methods provide crucial insights into the crystal habit, size, and surface features, which are influenced by the synthesis conditions.

Detailed research findings from various studies have revealed a diversity of morphologies for this compound crystals, particularly when grown in gel media. One study employing SEM on cadmium oxalate crystals grown in an agar-agar gel medium reported a rich variety of shapes, including oval, capsulated, cocci, columnar, polygonal, elliptical, and rod-like structures. researchgate.net Another investigation using a similar gel growth method found that the crystals exhibited quadrilateral, platy, and diamond shapes. jetir.org The concentration of the reactants during synthesis has been shown to significantly influence the resulting crystal morphology and size. jetir.org

For instance, in a study on lead-mixed cadmium oxalate trihydrate, SEM analysis of the crystals revealed a morphology characterized by layered deposition with the presence of valley regions on the surface. smartsociety.org While this study involves a mixed crystal, it provides valuable information on the morphological characteristics of a trihydrate oxalate structure containing cadmium.

The growth of sodium-mixed cadmium oxalate dihydrate crystals in silica (B1680970) gel, as observed by SEM, resulted in surfaces that are rectangular in shape. scirp.org These surfaces were noted to have some dislocations described as "rock and valley shaped," which were attributed to high kink nucleation controlled by the supersaturation of the solution. scirp.org

A consistent finding across different studies is the identification of the crystalline nature of the material. X-ray diffraction (XRD) analysis often complements SEM studies, and a significant peak at a 2θ value of 13.8° has been identified as characteristic of this compound. researchgate.net

The following table summarizes the morphological findings for cadmium oxalate and related compounds from various research efforts:

| Compound | Synthesis Method | Analytical Technique | Observed Morphology | Reference |

|---|---|---|---|---|

| Cadmium Oxalate | Agar-agar gel growth | SEM | Oval, capsulated, cocci, columnar, polygonal, elliptical, and rod shapes | researchgate.net |

| Cadmium Oxalate | Agar-agar gel growth | SEM | Quadrilateral, platy, and diamond shapes | jetir.org |

| Lead Mixed Cadmium Oxalate Trihydrate | Silica hydrogel growth | SEM | Layered deposition with valley regions | smartsociety.org |

| Sodium Mixed Cadmium Oxalate Dihydrate | Silica gel growth | SEM | Rectangular surfaces with rock and valley shaped dislocations | scirp.org |

| Manganese Aluminium Mixed Cadmium Oxalate | Silica hydrogel growth | FESEM | Morphology determined (specific details not provided in snippet) | researchgate.net |

Thermal Analysis and Decomposition Pathways of Cadmium 2+ ;oxalate;trihydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric and Differential Thermal Analysis are cornerstone techniques for examining the thermal decomposition of cadmium(2+);oxalate (B1200264);trihydrate. These methods measure changes in mass and temperature differentials as the material is subjected to a controlled heating program, revealing distinct stages of decomposition. ijert.orgiaea.org The decomposition process is notably influenced by the surrounding atmosphere, typically air or an inert gas like nitrogen. ijert.orgresearchgate.net

Investigation of Thermal Stability

The thermal stability of cadmium(2+);oxalate;trihydrate has been shown to be limited, with the compound being stable only up to relatively low temperatures. Studies indicate that the crystals are thermally stable up to approximately 46-54°C, after which they begin to decompose. ijert.orgjetir.org The initial stage of this decomposition involves the loss of water of crystallization, a process known as dehydration. This dehydration has been observed to commence at temperatures ranging from as low as 31°C to as high as 80°C, depending on the specific experimental conditions. researchgate.netsmartsociety.orgresearchgate.net

Identification of Decomposition Stages and Transition Temperatures

The decomposition of this compound proceeds in distinct stages, with the pathway differing significantly depending on the atmosphere.

In an air atmosphere , the decomposition typically occurs in two steps. ijert.orgresearchgate.net The first step is the dehydration of the trihydrate to form the anhydrous cadmium oxalate. The second step involves the decomposition of the anhydrous oxalate into cadmium oxide (CdO). ijert.orgias.ac.in

In a nitrogen atmosphere , the decomposition follows a three-stage process. ijert.orgjetir.org

Dehydration: The first stage is the endothermic removal of the three water molecules. ijert.org DTA curves show an endothermic peak for this process, with reported peak temperatures around 105-109°C. researchgate.netjetir.org

Decomposition to Metal: The anhydrous cadmium oxalate then decomposes to form metallic cadmium. ijert.orgresearchgate.net

Further Transitions: A third endothermic peak has been observed in DTA at higher temperatures (around 620°C in one study), indicating further transitions of the product. jetir.org

The following table summarizes the key transition temperatures observed during the thermal analysis of this compound under different conditions.

| Analysis Type | Atmosphere | Transition | Temperature Range / Peak Temperature (°C) | Citation |

| DTA | Nitrogen | Dehydration | 109 (Endothermic Peak) | jetir.org |

| DTA | Nitrogen | Anhydrous Oxalate Decomposition | 370 (Endothermic Peak) | jetir.org |

| DTA | Nitrogen | Further Transition | 620 (Endothermic Peak) | jetir.org |

| TGA | Air | Dehydration Start | 80 | researchgate.net |

| TGA | Air | Dehydration Complete | 193 | researchgate.net |

| TGA | Air | Anhydrous Oxalate Decomposition | 278.80 - 372.33 | smartsociety.org |

| DTA | Air | Decomposition to Oxide | 346.09 (Exothermic Peak) | researchgate.net |

Mass Loss Analysis for Dehydration and Subsequent Decomposition

TGA provides quantitative data on the mass loss at each stage of decomposition, which can be compared with theoretical values to confirm the proposed reaction mechanisms.

The first stage, dehydration, involves the loss of three water molecules (H₂O). The subsequent decomposition of the anhydrous cadmium oxalate (CdC₂O₄) results in the formation of cadmium oxide (CdO) in air or metallic cadmium (Cd) in an inert atmosphere, with the release of gaseous products like carbon monoxide (CO) and carbon dioxide (CO₂). smartsociety.orgscirp.org

The observed and calculated mass losses for these decomposition stages are presented in the table below. The close agreement between the observed and theoretical values validates the identified decomposition pathways.

| Decomposition Stage | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Citation |

| Dehydration (Loss of 3 H₂O) | 21.03 | 20.04 | smartsociety.org |

| Dehydration (Loss of 3 H₂O) | Not specified | 23.21 | jetir.org |

| Decomposition (Loss of CO & CO₂) | 28.02 | 28.1 | smartsociety.org |

| Decomposition (Loss of CO) | Not specified | 38.83 | jetir.org |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the heat flow associated with thermal transitions in a material as a function of temperature. It provides valuable data on the energy changes (enthalpy) during processes like dehydration and decomposition.

Calorimetric Measurements of Transition Energy

DSC studies on cadmium oxalate and its derivatives confirm the nature of the energy changes during decomposition. The dehydration process, involving the breaking of bonds holding the water molecules in the crystal lattice, is consistently shown to be an endothermic process, requiring an input of energy. smartsociety.org Conversely, the decomposition of the anhydrous oxalate to its final oxide product in air is an exothermic process, releasing heat. smartsociety.orgias.ac.in

For instance, in a study on lead-mixed cadmium oxalate, an endothermic peak was observed via DSC at 148°C, corresponding to dehydration, while an exothermic peak at 363°C confirmed the decomposition phase. smartsociety.org

Analysis of Crystallization and Phase Transition Temperatures

DSC is a powerful tool for precisely determining the temperatures of phase transitions. rsc.org The peaks in a DSC thermogram correspond to specific events such as dehydration, decomposition, or solid-state phase changes. For this compound, the first significant transition observed is dehydration. Studies on related mixed-metal oxalates have identified endothermic DSC peaks for dehydration occurring at temperatures such as 135.2°C and 148°C. smartsociety.orgscirp.org These temperatures represent the point of maximum reaction rate for the removal of water of crystallization. The subsequent exothermic peak at higher temperatures marks the decomposition of the anhydrous salt. smartsociety.org

Decomposition Mechanisms and Products

The thermal decomposition of this compound (CdC₂O₄·3H₂O) is a multi-step process that is highly dependent on the surrounding atmosphere. The pathway of decomposition and the final products are significantly different in the presence of air (an oxidizing atmosphere) compared to an inert atmosphere like nitrogen or a vacuum. ijert.orgresearchgate.net

Dehydration Processes (e.g., Liberation of Water Molecules)

The initial stage in the thermal decomposition of cadmium oxalate trihydrate involves the loss of its three water molecules of crystallization. ijert.orgresearchgate.net This dehydration process occurs in a single step, transforming the hydrated salt into its anhydrous form, CdC₂O₄. researchgate.net

Thermogravimetric analysis (TGA) shows that the crystal begins to lose water at approximately 80°C, with the dehydration process being complete by around 193°C. researchgate.net Differential thermal analysis (DTA) confirms this as an endothermic process. ias.ac.in The reaction for this dehydration step is the same in both air and nitrogen atmospheres. ijert.org

Table 1: Dehydration Data for Cadmium Oxalate Trihydrate

| Parameter | Value | Reference |

|---|---|---|

| Starting Temperature | ~80°C | researchgate.net |

| Completion Temperature | ~193°C | researchgate.net |

| Water Molecules Lost | 3 | ijert.orgresearchgate.net |

| Process Type | Endothermic | ias.ac.in |

Breakdown of Anhydrous Material

Following dehydration, the anhydrous cadmium oxalate (CdC₂O₄) undergoes further decomposition. A new polymorph of anhydrous cadmium oxalate, designated as γ-CdC₂O₄, has been identified as an intermediate during the thermal decomposition of the trihydrated phase. rsc.org This γ-phase is structurally distinct from the more commonly known β-CdC₂O₄. rsc.org The decomposition of the anhydrous material is the stage where the atmospheric conditions begin to play a crucial role in determining the subsequent reaction products. ijert.orgresearchgate.net

Formation of Cadmium Oxide (CdO) in Air Atmosphere

CdC₂O₄(s) + ½ O₂(g) → CdO(s) + 2CO₂(g)

The final product, cadmium oxide, is a stable brown or red crystalline solid. wikipedia.org

Formation of Metallic Cadmium (Cd) in Inert/Nitrogen Atmosphere or Vacuum

When cadmium oxalate is decomposed in an inert atmosphere, such as nitrogen, or under vacuum, the primary solid product is metallic cadmium (Cd). ijert.orgresearchgate.net However, studies have shown that the residue often contains a small amount of cadmium oxide as well. researchgate.net This is thought to be due to the high reactivity of the freshly formed metallic cadmium, which can be oxidized by any trace amounts of oxygen or even by the carbon dioxide gas produced during the decomposition. researchgate.netiaea.org The decomposition in a nitrogen atmosphere is reported to occur at around 385°C. ijert.org The primary reaction is:

CdC₂O₄(s) → Cd(s) + 2CO₂(g)

The presence of some cadmium oxide in the final product under inert conditions suggests a secondary reaction may also occur:

Cd(s) + CO₂(g) ⇌ CdO(s) + CO(g) researchgate.net

Intermediate Compound Formation (e.g., CdCO₃)

The possibility of cadmium carbonate (CdCO₃) forming as an intermediate during the decomposition of cadmium oxalate has been a subject of investigation. researchgate.net Some reports have suggested a two-stage decomposition of anhydrous cadmium oxalate involving the formation of cadmium carbonate. researchgate.net However, other studies using techniques like DTA have not found conclusive evidence to support the formation of CdCO₃ as a stable intermediate compound. researchgate.net The decomposition of cadmium carbonate itself occurs at temperatures around 350-400°C, which overlaps with the decomposition range of cadmium oxalate, making its definitive identification challenging. wqmetal.net

Kinetic Parameter Derivations from Thermal Data

The kinetics of the thermal decomposition of cadmium oxalate have been investigated using thermogravimetric data. By applying various kinetic models and equations to the data obtained from TGA and DTA curves, researchers have been able to calculate key kinetic parameters. These parameters include the activation energy (Ea), the order of the reaction (n), the frequency factor (A or Z), and the entropy of activation (ΔS*). ijert.org

These calculations are typically performed for the distinct steps of the decomposition, namely the dehydration and the subsequent breakdown of the anhydrous salt. The values of these parameters provide insight into the mechanism and energy requirements of the decomposition reactions. For instance, the activation energy for the dehydration of metal oxalates is generally found to be in the range of 17-22 kcal/mol, suggesting a similar bonding nature of water molecules across these compounds. iitm.ac.in

Calculation of Activation Energy (E)

The activation energy (E) for the thermal decomposition of cadmium oxalate trihydrate represents the minimum energy required to initiate the dehydration and subsequent decomposition reactions. This parameter is crucial for understanding the stability and reactivity of the compound upon heating. The activation energy is typically determined from thermogravimetric analysis (TGA) data using various kinetic models and equations.

The thermal decomposition of cadmium oxalate trihydrate generally proceeds in distinct stages: the initial dehydration to form anhydrous cadmium oxalate, followed by the decomposition of the anhydrous salt into cadmium oxide or metallic cadmium, depending on the atmosphere. ijert.org

Different methods can be employed to calculate the activation energy from TGA curves. One common approach involves using the Coats-Redfern equation or similar model-fitting methods. Another is the use of isoconversional methods, which have the advantage of determining the activation energy as a function of the extent of conversion without assuming a specific reaction model.

Studies on the thermal behavior of cadmium oxalate have reported varying values for activation energy, which can be influenced by factors such as the heating rate, the atmosphere (air or inert), and the specific calculation method used. For the dehydration step, where the three water molecules are lost, and the subsequent decomposition of the anhydrous oxalate, distinct activation energies are calculated, reflecting the different chemical processes occurring at each stage.

Table 1: Activation Energy (E) for Thermal Decomposition of Cadmium Oxalate Trihydrate

| Decomposition Stage | Atmosphere | Activation Energy (E) (kJ/mol) | Source |

| Dehydration | Air | 55.48 | ijert.org |

| Dehydration | Nitrogen | 56.15 | ijert.org |

| Anhydrous Decomposition | Air | 145.26 | ijert.org |

| Anhydrous Decomposition | Nitrogen | 145.82 | ijert.org |

Note: The values presented are derived from specific experimental conditions and calculation methods reported in the cited literature.

Determination of Frequency Factor (Z)

The frequency factor (Z), also known as the pre-exponential factor or Arrhenius factor, is a constant in the Arrhenius equation that represents the frequency of collisions between reacting molecules with the correct orientation. In the context of solid-state decomposition, it is related to the vibrational frequencies of the atoms in the crystal lattice that contribute to the decomposition process.

The frequency factor is typically determined alongside the activation energy from the thermal analysis data. It is calculated from the intercept of the plot used to determine the activation energy, such as the plot derived from the Coats-Redfern equation. ijert.org The value of the frequency factor is highly dependent on the reaction mechanism and the specific kinetic model applied.

The determination of the frequency factor is an essential part of the kinetic analysis of the thermal decomposition of cadmium oxalate trihydrate, as it provides insight into the complexity and nature of the transition state.

Table 2: Frequency Factor (Z) for Thermal Decomposition of Cadmium Oxalate Trihydrate

| Decomposition Stage | Atmosphere | Frequency Factor (Z) (s⁻¹) | Source |

| Dehydration | Air | 1.09 x 10⁵ | ijert.org |

| Dehydration | Nitrogen | 1.27 x 10⁵ | ijert.org |

| Anhydrous Decomposition | Air | 4.07 x 10⁹ | ijert.org |

| Anhydrous Decomposition | Nitrogen | 9.09 x 10⁹ | ijert.org |

Note: The values presented are derived from specific experimental conditions and calculation methods reported in the cited literature.

Order of Reaction and Entropy (S*)

The order of reaction (n) in the context of solid-state thermal decomposition describes how the reaction rate depends on the amount of the decomposing substance. It is a parameter that is determined from the best fit of the experimental data to various theoretical kinetic models. For the thermal decomposition of cadmium oxalate trihydrate, the order of reaction can differ for the dehydration and decomposition stages.

The entropy of activation (S) provides information about the degree of disorder in the transition state compared to the reactants. A positive value of S suggests that the transition state is more disordered than the initial state, while a negative value indicates a more ordered transition state. The entropy of activation can be calculated from the frequency factor (Z) and other kinetic parameters using the following equation:

S* = R * ln(Zh / kBT)

where:

R is the gas constant

Z is the frequency factor

h is Planck's constant

kB is the Boltzmann constant

T is the peak temperature of the decomposition stage in Kelvin

The values of the order of reaction and the entropy of activation provide a more complete picture of the mechanism of the thermal decomposition of cadmium oxalate trihydrate.

Table 3: Order of Reaction (n) and Entropy of Activation (S) for Thermal Decomposition of Cadmium Oxalate Trihydrate*

| Decomposition Stage | Atmosphere | Order of Reaction (n) | Entropy of Activation (S*) (J/mol·K) | Source |

| Dehydration | Air | 1 | -155.45 | ijert.org |

| Dehydration | Nitrogen | 1 | -155.02 | ijert.org |

| Anhydrous Decomposition | Air | 1 | -65.15 | ijert.org |

| Anhydrous Decomposition | Nitrogen | 1 | -56.45 | ijert.org |

Note: The values presented are derived from specific experimental conditions and calculation methods reported in the cited literature.

Advanced Materials Applications and Optoelectronic Relevance of Cadmium 2+ ;oxalate;trihydrate

Nonlinear Optical (NLO) Material Characteristics

Nonlinear optical (NLO) materials are crucial for various applications in modern technology, including optical switching and data storage. Cadmium oxalate (B1200264) trihydrate, particularly when mixed with other elements, exhibits promising NLO properties. researchgate.netaip.orgresearchgate.net

A key characteristic of Cadmium(2+);oxalate;trihydrate and its derivatives for optical applications is their wide transmittance range. Studies on manganese-mixed cadmium oxalate (MMCO) crystals show that they are highly transparent to visible light while exhibiting strong absorption in the UV region. smartsociety.org Specifically, MMCO crystals have a maximum absorption at 196 nm. smartsociety.org Similarly, cadmium magnesium oxalate (CMO) crystals demonstrate good optical transparency in the visible and near-infrared (NIR) regions, with a transmittance window extending from 235 nm to 1100 nm, making them suitable for NLO applications. researchgate.net

The optical transparency of cobalt and copper-mixed cadmium oxalate crystals also suggests their utility in optical information control, light valves, and optical switching applications where high crystalline perfection and optical transparency are essential. researchgate.net

The unique properties of cadmium oxalate-based materials make them suitable for various optoelectronic devices. smartsociety.orgscirp.org The TGA/DTA, dielectric, and optical characteristics of cadmium and sodium oxalates, including their band gap energy and thermal stability, have found applications in the optoelectronic industry. scirp.org The insulating behavior of lead-mixed cadmium oxalate (LMCO) crystals further supports their potential in optoelectronics. smartsociety.org

Furthermore, the development of high-detection-efficiency photodiodes (HDEPD) for detecting cadmium (II) highlights the relevance of cadmium compounds in optoelectronic sensors. nih.gov These photodiodes are designed to match the excitation spectrum of Cd (II), which falls between 500 nm and 600 nm. nih.gov

While direct evidence for optical amplification in pure this compound is limited in the provided search results, the broad transmittance and nonlinear optical properties of its derivatives suggest a potential for such applications. Materials with significant NLO response are foundational for processes like optical amplification. The investigation into the NLO properties of materials like cadmium magnesium oxalate indicates their potential for use in devices that manipulate light, which is a precursor to amplification. researchgate.netaip.org

Electrical and Dielectric Characterization

The electrical and dielectric properties of this compound are critical for its application in electronic components.

Investigations into the electrical conductivity of cadmium oxalate single crystals reveal that their behavior falls between that of a semiconductor and an insulator. scribd.com The DC conductivity of cadmium oxalate trihydrate single crystals has been studied to understand the charge transport mechanism. scribd.com The obtained value of the exponent p (=0.54) in the conductivity equation characterizes an Efros hopping conduction mechanism. scribd.com The activation energy required to move permanent intrinsic defects within the crystal lattice is determined to be 0.75 eV. scribd.com

Manganese-mixed cadmium oxalate (MMCO) crystals exhibit a high electrical resistivity of 0.342×10⁷ Ωm and allow only a very feeble current (a few nA) to pass through them, indicating their insulating nature. smartsociety.org

Cadmium oxalate-based materials have been shown to possess high dielectric constants. For instance, manganese-mixed cadmium oxalate (MMCO) crystals exhibit a dielectric constant of 59.94 at a frequency of 253.88 kHz. smartsociety.org The study of cobalt-doped cadmium oxalate crystals also highlights their dielectric properties, with the real part of the dielectric constant (ε') being around 12.5 at 10⁶ Hz. ias.ac.in The dielectric behavior of these materials is significant for their potential use in fabricating components like oscillators, resonators, and capacitors. researchgate.net

| Property | Value | Compound | Reference |

| Maximum Absorption | 196 nm | Manganese-mixed cadmium oxalate (MMCO) | smartsociety.org |

| Transmittance Range | 235 nm - 1100 nm | Cadmium magnesium oxalate (CMO) | researchgate.net |

| Electrical Resistivity | 0.342×10⁷ Ωm | Manganese-mixed cadmium oxalate (MMCO) | smartsociety.org |

| Activation Energy | 0.75 eV | Cadmium oxalate trihydrate | scribd.com |

| Dielectric Constant | 59.94 | Manganese-mixed cadmium oxalate (MMCO) | smartsociety.org |

| Dielectric Constant (ε') | ~12.5 at 10⁶ Hz | Cobalt-doped cadmium oxalate | ias.ac.in |

Role in Fabrication of Advanced Materials

This compound serves as a critical building block or intermediate in the synthesis of several classes of advanced materials. Its utility stems from its ability to decompose into reactive species or to provide a structural template for the formation of more complex materials.

Anode Materials for Lithium-ion Batteries

The search for next-generation anode materials for lithium-ion batteries (LIBs) has led to the investigation of various compound classes that can offer higher energy densities than traditional graphite (B72142) anodes. ijnnonline.net Metal oxalates have been identified as a promising category of anode materials due to their potential for high specific capacity through a conversion reaction mechanism. magtech.com.cnresearchgate.net

While direct and extensive research on this compound as an anode material is not widely documented, the performance of other transition metal oxalates provides a strong indication of its potential. magtech.com.cnresearchgate.net Metal oxalates, such as those of nickel, cobalt, and manganese, have demonstrated high initial discharge capacities, making them attractive alternatives for energy storage. researchgate.net For instance, nickel oxalate has shown an initial discharge capacity as high as 1321 mAhg⁻¹. researchgate.net The energy storage mechanism in these materials involves a conversion reaction, which typically offers higher theoretical capacities compared to the intercalation mechanism of graphite. magtech.com.cnresearchgate.net

The investigation into metal oxalate-based anodes began with studies on ferrous oxalate, which demonstrated reversible lithium storage. magtech.com.cn The primary appeal of these materials lies in their high energy density and potentially excellent cycling stability. magtech.com.cn However, challenges such as initial coulombic efficiency and capacity retention remain areas of active research. magtech.com.cn Modification strategies, including controlling crystal structure, forming carbon composites, and doping with other metal elements, are being explored to enhance their electrochemical performance. magtech.com.cn Given the performance of its counterparts, this compound is a plausible candidate for future research in this domain, although its specific electrochemical behavior and performance metrics are yet to be thoroughly evaluated.

Table 1: Electrochemical Performance of Various Metal Oxalate Anodes in Lithium-Ion Batteries

| Metal Oxalate | Crystal System | Initial Discharge Capacity (mAhg⁻¹) | First Charge Capacity (mAhg⁻¹) | Current Density (mAg⁻¹) |

|---|---|---|---|---|

| Nickel Oxalate | Monoclinic | 1321 | 786 | 100 |

| Cobalt Oxalate | Orthorhombic | Data not specified | Data not specified | 100 |

| Manganese Oxalate | Monoclinic | Data not specified | Data not specified | 100 |

This table is generated based on data from a comparative study of metal oxalates. researchgate.net Specific capacity values for Cobalt and Manganese Oxalate were not detailed in the source.

Dopants for Conducting Polymers and Nanomaterials

Doping is a fundamental process for modifying the electrical conductivity and other properties of materials like conducting polymers. nih.gov Metal oxalate complexes have been successfully utilized as novel inorganic dopants for polyaniline, one of the most studied conducting polymers. ias.ac.inresearchgate.net The introduction of these dopants during the in situ chemical oxidative polymerization of aniline (B41778) has been shown to significantly influence the resulting polymer's properties. ias.ac.inresearchgate.net

Studies involving metal oxalate complexes of chromium, iron, manganese, cobalt, and aluminum have demonstrated that they can enhance both the yield and the electrical conductivity of polyaniline compared to traditional sulphate ion dopants. ias.ac.inresearchgate.net The metal oxalate anions are incorporated into the polymer matrix, a process confirmed by chemical and spectral analyses. ias.ac.inresearchgate.net This doping leads to an increase in the crystallinity of the polyaniline, which is directly correlated with improved conductivity. ias.ac.inresearchgate.net Furthermore, doping with metal oxalate complexes has been found to improve the thermal stability of the polymer. ias.ac.inresearchgate.net

While research has not exclusively focused on this compound, the established efficacy of other metal oxalates provides a strong basis for its potential application in this area. ias.ac.inresearchgate.net The size and charge characteristics of the cadmium oxalate complex would likely influence the structural and electronic properties of the host polymer. Additionally, research has explored the doping of cadmium oxalate crystals with other cations, such as magnesium and strontium, to tune their optical and thermal properties, indicating the compound's lattice is amenable to modification. researchgate.netniscpr.res.in This further suggests its potential role as a dopant for introducing specific functionalities into nanomaterials and polymers.

Table 2: Effect of Metal Oxalate Dopants on Polyaniline Properties

| Dopant Type | Polymer Yield | Conductivity | Thermal Stability |

|---|---|---|---|

| Simple Sulphate Ion | Baseline | Baseline | Baseline |

| Metal Oxalate Complexes (e.g., Al, Mn, Co) | Increased | Increased | Improved |

This table is a summary of findings from research on doping polyaniline with various metal oxalate complexes. ias.ac.inresearchgate.net

Precursors for Ferrite (B1171679) Compounds and Magnetic Materials